molecular formula C14H16O3 B8645662 1(2H)-Naphthalenone, 4-(acetyloxy)-3,4-dihydro-3,3-dimethyl-

1(2H)-Naphthalenone, 4-(acetyloxy)-3,4-dihydro-3,3-dimethyl-

Cat. No.: B8645662
M. Wt: 232.27 g/mol
InChI Key: VLIDAIDPQLMHMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1(2H)-Naphthalenone, 4-(acetyloxy)-3,4-dihydro-3,3-dimethyl- is a complex organic compound with a unique structure that combines the properties of acetic acid and a tetrahydronaphthalene derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid 2,2-dimethyl-4-oxo-1,2,3,4-tetrahydro-naphthalen-1-yl ester typically involves the esterification of acetic acid with the corresponding alcohol derivative of 2,2-dimethyl-4-oxo-1,2,3,4-tetrahydro-naphthalene. This reaction is usually catalyzed by an acid, such as sulfuric acid, and carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient catalytic processes and continuous flow reactors to optimize yield and purity. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

1(2H)-Naphthalenone, 4-(acetyloxy)-3,4-dihydro-3,3-dimethyl- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of ester derivatives.

Scientific Research Applications

1(2H)-Naphthalenone, 4-(acetyloxy)-3,4-dihydro-3,3-dimethyl- has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid 2,2-dimethyl-4-oxo-1,2,3,4-tetrahydro-naphthalen-1-yl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release acetic acid and the corresponding alcohol, which can then participate in various biochemical processes. The compound’s unique structure allows it to interact with enzymes and receptors, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-5-oxo-1,3-dioxolane-4-acetic acid: This compound shares a similar structural motif but differs in its ring structure and functional groups.

    Tetrahydronaphthalene derivatives: Compounds like 1,2,3,4-tetrahydronaphthalene have similar core structures but lack the ester functionality.

Uniqueness

1(2H)-Naphthalenone, 4-(acetyloxy)-3,4-dihydro-3,3-dimethyl- is unique due to its combination of an acetic acid ester with a tetrahydronaphthalene core. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H16O3

Molecular Weight

232.27 g/mol

IUPAC Name

(2,2-dimethyl-4-oxo-1,3-dihydronaphthalen-1-yl) acetate

InChI

InChI=1S/C14H16O3/c1-9(15)17-13-11-7-5-4-6-10(11)12(16)8-14(13,2)3/h4-7,13H,8H2,1-3H3

InChI Key

VLIDAIDPQLMHMR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1C2=CC=CC=C2C(=O)CC1(C)C

Origin of Product

United States

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